Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 121268-84-6
VCID: VC20847723
InChI: InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3
SMILES: COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H15NO6S
Molecular Weight: 373.4 g/mol

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate

CAS No.: 121268-84-6

Cat. No.: VC20847723

Molecular Formula: C18H15NO6S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate - 121268-84-6

Specification

CAS No. 121268-84-6
Molecular Formula C18H15NO6S
Molecular Weight 373.4 g/mol
IUPAC Name methyl 2-[1-(benzenesulfonyl)-5-methoxyindol-2-yl]-2-oxoacetate
Standard InChI InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3
Standard InChI Key FVYLKWOYEUIMAB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator